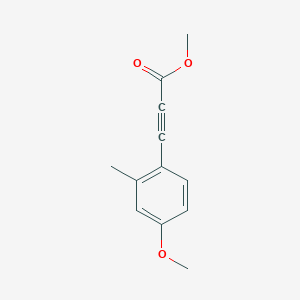
Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate is an organic compound with the molecular formula C12H12O3 It is a derivative of propargyl ester and features a methoxy group and a methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate typically involves the esterification of 3-(4-methoxy-2-methylphenyl)prop-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound can be achieved through similar esterification processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3-(4-methoxy-2-methylphenyl)prop-2-ynoic acid.
Reduction: Formation of 3-(4-methoxy-2-methylphenyl)prop-2-ene or 3-(4-methoxy-2-methylphenyl)propane.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar structure but with a different substitution pattern on the phenyl ring.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Contains a hydroxyl group instead of a methoxy group.
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Lacks the methyl group on the phenyl ring.
Uniqueness
Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C12H12O3/c1-9-8-11(14-2)6-4-10(9)5-7-12(13)15-3/h4,6,8H,1-3H3 |
Clé InChI |
SKLZPLXRDPDGBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


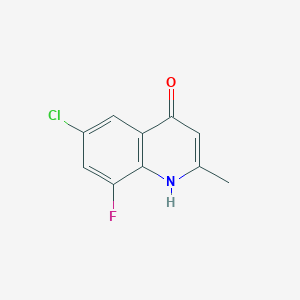
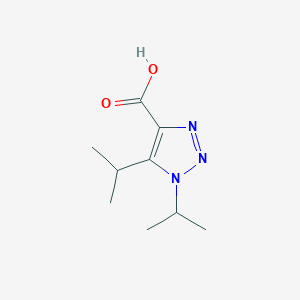

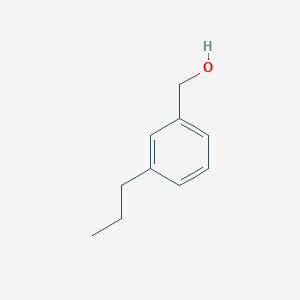
![3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol](/img/structure/B13158655.png)
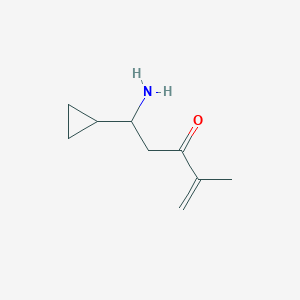
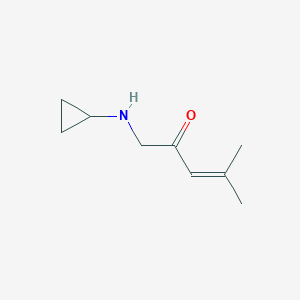
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride](/img/structure/B13158670.png)
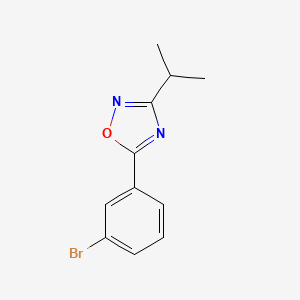
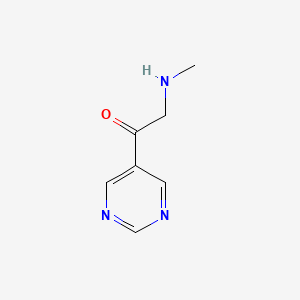

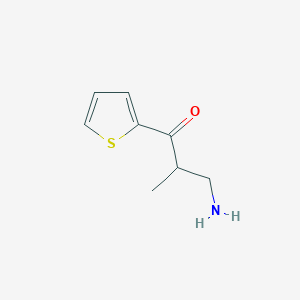

![Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)
